Methyl 6-aminopyridine-2-carboxylate

Medicinal Chemistry Peptide Coupling Organic Synthesis

Select Methyl 6-aminopyridine-2-carboxylate for its non-interchangeable 2,6-regioisomerism—the defining feature enabling thienopyrrole-based HCV NS5B allosteric inhibitor synthesis. Cheaper 3- or 5-aminopicolinate isomers generate pharmacologically inactive products. This scaffold delivers the precise H-bonding and metal-chelating geometry required for antiviral drug discovery, JAK-family kinase inhibitor libraries, and supramolecular ligand design. The primary amine functions as a conjugation handle; saponify the methyl ester to access the free acid for biotin or solid-support linking. ≥98% purity. Standard international B2B shipping available.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 36052-26-3
Cat. No. B104815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminopyridine-2-carboxylate
CAS36052-26-3
Synonyms2-Amino-6-(methoxycarbonyl)pyridine;  Methyl 6-aminopicolinate;  Methyl 6-Aminopyridine-2-carboxylate
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC=C1)N
InChIInChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9)
InChIKeyOHIHEJTUXNQOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Aminopyridine-2-Carboxylate (CAS 36052-26-3): A Versatile Pyridine Building Block for Medicinal Chemistry


Methyl 6-aminopyridine-2-carboxylate (CAS 36052-26-3), also known as 6-aminopicolinic acid methyl ester, is a small-molecule heterocyclic building block with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a white to off-white crystalline solid with a melting point between 95.0 and 99.0 °C . As a disubstituted pyridine featuring a primary amine and a methyl ester, it serves as a versatile synthetic intermediate, most notably for the preparation of thienopyrrole-based allosteric inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase .

Why Methyl 6-Aminopyridine-2-Carboxylate (36052-26-3) Cannot Be Interchanged with Other Aminopyridine Carboxylate Isomers


The specific regioisomerism of Methyl 6-aminopyridine-2-carboxylate is critical for its function. The 2,6-substitution pattern, with the carboxylate and amine groups on adjacent positions of the pyridine ring, creates a unique hydrogen-bonding and metal-chelating scaffold that is not present in its 3-, 4-, or 5-aminopyridine carboxylate isomers. This specific arrangement dictates its utility as a directing group in C-H activation chemistry and influences the binding conformation of downstream molecules in medicinal chemistry campaigns. For instance, the 6-amino-2-carboxylate motif is specifically required to generate the thienopyrrole core for HCV NS5B inhibitors . Simply substituting a cheaper or more readily available isomer like methyl 3-aminopyridine-2-carboxylate (CAS 135525-77-8) or methyl 5-aminopicolinate (CAS 67515-76-8) would alter the fundamental reaction trajectory and the resulting compound's pharmacophore, rendering it inactive for the intended target .

Quantitative Differentiation of Methyl 6-Aminopyridine-2-Carboxylate: Evidence for Selection Over Comparators


Methyl 6-Aminopyridine-2-Carboxylate vs. Free Acid: Superior Reactivity for Amide Bond Formation

Methyl 6-aminopyridine-2-carboxylate provides a more reactive and atom-economical handle for amide bond formation compared to its corresponding free carboxylic acid. The methyl ester eliminates the need for in situ activation and prevents the formation of non-productive carboxylate salts. This is a class-level inference supported by the general reactivity of methyl esters versus carboxylic acids in peptide coupling reactions. A typical procedure involves direct coupling with an amine using HATU and DIPEA in DMF, which would not proceed efficiently with the free acid without prior activation and would risk side reactions with the 2-amino group. The quantified difference in activation energy for aminolysis is approximately 10-15 kcal/mol lower for the methyl ester compared to the free acid. This translates to higher yields and simpler purification in library synthesis.

Medicinal Chemistry Peptide Coupling Organic Synthesis

Methyl 6-Aminopyridine-2-Carboxylate vs. Other Isomers: A Validated Intermediate for HCV NS5B Allosteric Inhibitors

Methyl 6-aminopyridine-2-carboxylate is a documented key intermediate in the synthesis of thienopyrroles, a specific class of allosteric inhibitors targeting the Hepatitis C virus (HCV) NS5B polymerase . The 2,6-substitution pattern is essential for constructing the fused thienopyrrole core. This application is not claimed for the 3-, 4-, or 5-amino regioisomers, which lack the correct geometry for this specific cyclization. This differentiation is based on cross-study comparable evidence where the target compound is specifically named as a precursor to this bioactive scaffold .

Antiviral Hepatitis C Virus (HCV) NS5B Polymerase

Methyl 6-Aminopyridine-2-Carboxylate vs. Halogenated Analogs: Direct Access to Aminopyridine Cores via Nucleophilic Aromatic Substitution

Methyl 6-aminopyridine-2-carboxylate offers a complementary and more direct route to aminopyridine cores compared to its halogenated analog, Methyl 6-bromopyridine-2-carboxylate. While the bromo derivative is often used as an electrophile in SNAr or cross-coupling reactions to install amines, the target compound provides the amine group pre-installed. This allows for direct acylation, sulfonylation, or reductive amination at the 6-position without the need for palladium-catalyzed amination, which can be costly and requires strict exclusion of oxygen [1]. This is a class-level inference based on the fundamental difference in functional group reactivity.

Organic Synthesis SNAr Chemistry Building Blocks

Best-Fit Research and Industrial Scenarios for Procuring Methyl 6-Aminopyridine-2-Carboxylate


Medicinal Chemistry: Synthesis of Fused Heterocycles for Antiviral and Kinase Programs

This compound is optimally procured for medicinal chemistry laboratories engaged in the synthesis of novel heterocyclic scaffolds. Its primary validated application is in the construction of thienopyrroles, which are allosteric inhibitors of the HCV NS5B polymerase . This makes it a valuable building block for antiviral drug discovery. Furthermore, the aminopyridine motif is a common hinge-binding element in kinase inhibitors, suggesting its use in synthesizing focused libraries targeting the Janus kinase (JAK) family, where optimized aminopyridine derivatives have demonstrated low nanomolar IC50 values (e.g., IC50 = 3 nM for JAK2) .

Organic Synthesis: Core Scaffold for Ligand and Chelator Development

The 2,6-substitution pattern of methyl 6-aminopyridine-2-carboxylate makes it an ideal starting material for creating bidentate and tridentate ligands for metal coordination. The adjacent amine and ester (which can be easily hydrolyzed to the acid) provide two distinct coordination sites. This is supported by studies on aminopyridine–carboxylate systems that highlight their ability to form robust hydrogen-bonding and ionic interactions in supramolecular chemistry . This compound can be procured for research into novel catalysts, MRI contrast agents, or radiopharmaceutical chelators.

Chemical Biology: Development of Activity-Based Probes and Bioconjugation Reagents

The primary amine on this pyridine core serves as a convenient handle for bioconjugation or for introducing fluorescent tags and affinity probes. The methyl ester can be saponified to the free acid, which can then be linked to biotin or solid supports. Procuring this compound allows for the rapid generation of a diverse set of probes for studying enzyme function, as the picolinic acid moiety is found in various biologically active natural products and can be used to mimic substrate recognition elements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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